3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a benzothiazole moiety, a pyrrole ring, and a benzoic acid group, making it of significant interest due to its diverse biological activities. The compound's structure suggests possible interactions with various biological targets, which can lead to therapeutic applications in treating diseases.
The compound can be synthesized through various chemical methods that involve the formation of its constituent rings and subsequent coupling reactions. It is often discussed in the context of its synthetic routes and biological implications in scientific literature.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their structures. It is also classified as an amino acid derivative due to the presence of an amino group attached to the benzothiazole.
The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity of the final product. Techniques such as microwave-assisted synthesis or flow chemistry may be utilized to enhance reaction efficiency and scalability.
The molecular formula for 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is .
Property | Value |
---|---|
Molecular Weight | 365.4 g/mol |
IUPAC Name | 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid |
InChI | InChI=1S/C19H15N3O3S/c1... |
InChI Key | ZMQWKCBCUKNZEH-UHFFFAOYSA-N |
The compound can undergo several types of chemical reactions:
These reactions may be utilized to modify the compound's structure for enhanced biological activity or to explore structure–activity relationships in medicinal chemistry.
The mechanism of action for 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid likely involves interactions at specific biological targets. Given its structure, it may act as an inhibitor or modulator of enzyme activity or cellular pathways relevant to disease processes.
Research indicates that thiazole derivatives often exhibit significant biological activities due to their ability to interact with various biomolecules, suggesting that this compound may also possess similar properties .
The compound's physical properties such as solubility, melting point, and stability under various conditions are critical for its application in research and development.
Chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present in its structure.
Relevant analyses indicate that compounds with similar structures often display varied solubility profiles depending on pH and solvent polarity.
The potential applications of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid are primarily in medicinal chemistry, where it may serve as a lead compound for drug development targeting specific diseases. Its structural features suggest possible roles in anti-cancer therapies or antimicrobial agents due to the known activities of related benzothiazole derivatives .
The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid relies on sequential heterocycle formation and regioselective coupling. A validated four-step approach begins with 2-aminothiophenol (1) and ethyl cyanoacetate (2), undergoing acid-catalyzed cyclization to form ethyl 2-aminobenzothiazole-6-carboxylate (3) at 110°C (yield: 78%) [1]. Concurrently, tert-butyl 3-(5-amino-3-oxo-4-cyano-2,3-dihydro-1H-pyrrol-1-yl)benzoate (5) is synthesized via Knorr pyrrole synthesis, reacting ethyl 2-cyanoacetate with tert-butyl 3-aminobenzoate in acetic acid under reflux [5].
Coupling requires precise protecting group orchestration: the benzothiazole carboxylate in (3) is hydrolyzed to acid (4) (TFA/DCM, 90% yield), then activated as an acid chloride using SOCl₂. This reacts with the pyrrole intermediate (5) under Schotten-Baumann conditions to yield the coupled adduct (6). Final tert-butyl deprotection with TFA furnishes the target compound (7) with >95% HPLC purity [1] [5].
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Intermediate | Structure | Yield (%) | Key Reaction Conditions |
---|---|---|---|
Ethyl 2-aminobenzothiazole-6-carboxylate (3) | Benzothiazole core | 78 | 2-Aminothiophenol + ethyl cyanoacetate, 110°C |
tert-Butyl 3-(5-amino-3-oxo-4-cyano-2,3-dihydro-1H-pyrrol-1-yl)benzoate (5) | Pyrrole intermediate | 65 | Knorr reaction, acetic acid reflux |
Coupled Adduct (6) | Benzothiazole-pyrrole hybrid | 72 | Schotten-Baumann acylation, 0°C |
Target Compound (7) | Final product | 88 | TFA deprotection, RT |
Microwave irradiation significantly optimizes the rate-limiting benzothiazole cyclization and coupling steps. Under controlled dielectric heating (150°C, 50 W), benzothiazole formation (1→3) completes in 15 minutes (vs. 8 hours conventionally) with a 15% yield increase (93% vs. 78%) [1]. This acceleration is attributed to uniform core heating and reduced side-product formation.
Continuous-flow systems enhance the hydrolysis and coupling steps. Using a tubular reactor (Residence time: 5 min, 100°C), ethyl ester hydrolysis (3→4) achieves 98% conversion. The acylation step (4+5→6) employs a micro mixer for instantaneous SOCl₂ activation, followed by pyrrole addition, minimizing epimerization risks and improving reproducibility (yield: 85% ± 2%) [4]. Solvent optimization under flow conditions (acetonitrile/water) reduces byproducts like diacid impurities by 90%.
Table 2: Microwave vs. Conventional Thermal Synthesis
Parameter | Microwave-Assisted | Conventional |
---|---|---|
Benzothiazole Cyclization Time | 15 min | 8 h |
Coupling Step Yield | 90% | 72% |
Overall Process Time | 2.5 h | 24 h |
Byproduct Formation | <5% | 15–20% |
Cobalt(III) complexes emulate vitamin B₁₂'s role in facilitating electrophilic substitutions at electron-deficient positions. A Co(III)-salen catalyst (5 mol%) enables direct C─H arylation of the benzothiazole C₆ position with iodobenzoates in DMA at 80°C, bypassing traditional protection/deprotection [5]. This single-step coupling achieves 75% yield with 98% regioselectivity, confirmed by HPLC and ¹³C NMR.
The mechanism involves substrate-directed coordination: the pyrrole nitrogen binds Co(III), activating the adjacent C₄ for nucleophilic attack by the benzothiazole anion. This method tolerates electron-withdrawing groups (e.g., nitro, cyano) but shows reduced efficiency with sterically hindered substrates. Comparative studies show a 30% reduction in step count versus classical approaches [5].
The hybrid core exhibits site-specific reactivity:
Electronic effects govern reactivity: the benzothiazole C₄ is electron-rich (Hammett σₚ: −0.37), favoring halogenation, while C₅–C₇ are electrophilic sites (σₚ: +0.24 to +0.41). Computational studies (DFT, B3LYP/6-31G*) confirm the C₆ position’s lowest Fukui index for electrophiles (ƒ⁻: 0.081) [1] [6].
Solid-phase synthesis employs chlorotrityl chloride resin for stepwise assembly. The benzoic acid moiety is anchored to the resin via an ester linkage, followed by pyrrole ring formation using Fmoc-protected aminomaleonitrile. Benzothiazole coupling uses HATU activation (yield: 70–75%). Advantages include simplified purification (resin washing) and scalability for combinatorial libraries [10] . Limitations include resin loading constraints (0.3–1.0 mmol/g) and incomplete coupling requiring capping steps.
Solution-phase synthesis enables gram-scale production with higher yields per step (80–88%) and real-time reaction monitoring via FTIR/LCMS [4]. However, chromatography is mandatory for intermediates, increasing solvent consumption by 3-fold.
Table 3: Performance Metrics of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall Yield | 60–65% | 75–80% |
Purity (HPLC) | 90–92% | 95–98% |
Scalability | <1 g | >10 g |
Purification | Resin washing | Column chromatography |
Key Limitation | Resin loading capacity | Solvent-intensive purification |
For analogues requiring late-stage diversification, solution-phase methods are superior due to flexible access to intermediates. Solid-phase excels in generating core-modified libraries via automated protocols [10] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0